2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine
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Overview
Description
2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine is a complex organic compound that features a unique structure combining a thiazole ring fused with a benzimidazole ring, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: This compound also contains trifluoromethyl groups and is used as an organic intermediate in synthesis.
2-Trifluoromethyl benzimidazoles: These compounds share a similar benzimidazole core structure and are synthesized via similar methods.
Uniqueness
What sets 2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine apart is its unique combination of a thiazole ring fused with a benzimidazole ring and the presence of two trifluoromethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,2-bis(trifluoromethyl)-[1,3]thiazolo[3,2-a]benzimidazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N3S/c12-10(13,14)7-8(11(15,16)17)21-9-19-5-3-4(18)1-2-6(5)20(7)9/h1-3H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLKLZYFZECEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3N2C(=C(S3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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